molecular formula C16H18N2O2 B8059561 Tert-butyl 3-(6-aminopyridin-2-YL)benzoate

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate

Cat. No.: B8059561
M. Wt: 270.33 g/mol
InChI Key: JGJMGXBUBWSKMR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-aminopyridin-2-yl)benzoate (CAS: 1083057-14-0) is an aromatic ester featuring a benzoate backbone substituted with a tert-butyl group at the 3-position and a 6-aminopyridin-2-yl moiety. The molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol . Its structure combines the steric bulk of the tert-butyl group with the electron-rich amino-pyridine ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available in high purity (≥99.9%) and is characterized by a predicted density of 1.119 g/cm³ and boiling point of 439.7°C .

Properties

IUPAC Name

tert-butyl 3-(6-aminopyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)12-7-4-6-11(10-12)13-8-5-9-14(17)18-13/h4-10H,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMGXBUBWSKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-aminopyridin-2-yl)benzoate typically involves the reaction of 3-(6-aminopyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-aminopyridin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate serves as a precursor in the synthesis of various pharmaceutical agents. It has been investigated for its potential as a kinase inhibitor, particularly targeting proteins involved in cancer pathways.

Key Findings :

  • Kinase Inhibition : The compound demonstrates inhibitory effects against specific kinases, which are crucial in cell cycle regulation and cancer progression. Studies have shown IC50 values in the subnanomolar range for certain mutations of protein tyrosine kinases, indicating strong potential as a therapeutic agent for cancers like gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Synthesis of Complex Organic Molecules

The compound is utilized as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new chemical entities.

Synthesis Methods :

  • Photocatalytic Methods : Recent advancements have highlighted efficient one-step reactions using photocatalysis to synthesize derivatives from 2-aminopyridine and piperazine derivatives.

Materials Science

In materials science, this compound is explored for its potential applications in producing advanced materials due to its structural complexity and reactivity.

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

In Vitro Studies

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for further development.

In Vivo Studies

Preclinical studies indicate that it may effectively target resistant forms of kinases, providing insights into overcoming multidrug resistance (MDR) in cancer treatments .

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-aminopyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between tert-butyl 3-(6-aminopyridin-2-yl)benzoate and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) XLogP3 Key Features/Applications Reference
This compound 6-amino-pyridin-2-yl, tert-butyl C₁₇H₂₀N₂O₂ 284.35 439.7 3.4 Pharmaceutical intermediate; high purity
Tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate 3-methyl on pyridine ring C₁₈H₂₂N₂O₂ 298.38 N/A 3.4 Increased lipophilicity; similar uses
Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate 2,5-difluoro, triazolopyridine substituent C₂₀H₁₈F₂N₄O₃ 412.38 N/A N/A Enhanced electron-withdrawing effects; 70% synthesis yield
Tert-butyl 3-((1S,2S)-2-methylcyclobutyl)benzoate Cyclobutyl group, stereospecific (1S,2S) C₁₆H₂₂O₂ 246.34 N/A N/A Rigid cyclic structure; CuH-catalyzed synthesis

Key Comparisons

Fluorine atoms in tert-butyl 2,5-difluoro-4-(triazolopyridin-2-yl)benzoate introduce electron-withdrawing effects, likely enhancing metabolic stability and binding affinity in drug design .

Synthetic Accessibility

  • The triazolopyridine derivative () is synthesized with 70% yield , suggesting efficient coupling methodologies. In contrast, the CuH-catalyzed cyclobutyl analog () may require specialized stereochemical control.

Spectroscopic and Analytical Data

  • The triazolopyridine compound () exhibits distinct ¹H NMR peaks (δ 7.76–7.81 ppm for aromatic protons) and MS (ESIpos) m/z 348 , contrasting with the parent compound’s molecular ion at m/z 284.35 .

Applications

  • The cyclobutyl analog () demonstrates the utility of rigid, stereospecific scaffolds in enantioselective synthesis, whereas the triazolopyridine derivative () highlights applications in heterocyclic drug discovery.

Biological Activity

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a benzoate moiety, which is further substituted by a 6-aminopyridine group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aminopyridine moiety can bind to active sites on proteins, potentially modulating their activity. Studies suggest that this compound may act as an enzyme inhibitor or receptor ligand, influencing various biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related aminopyridine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 and A549. These compounds exhibited IC50 values ranging from 0.2 µM to 5.8 µM, indicating significant potency against tumor cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could be leveraged in therapeutic applications, particularly in targeting pathways involved in cancer progression and inflammation .

Case Studies and Research Findings

  • Inhibition of TNF-α Release : A study evaluated the ability of similar compounds to inhibit LPS-stimulated TNF-α release from human blood. The results indicated that certain derivatives significantly reduced TNF-α levels, showcasing their anti-inflammatory potential .
  • Cell Proliferation Assays : Various analogs were tested for their ability to inhibit cell proliferation in different cancer cell lines. Notably, compounds with structural similarities to this compound demonstrated selective inhibition against specific cancer types, providing insights into their therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
This compoundTBDEnzyme inhibitor, potential anticancer agent
Tert-butyl N-[3-(4-aminophenyl)propyl]carbamateTBDAnticancer activity
3-(Boc-amino)-1-propanolTBDEnzyme inhibition

Note: TBD - To be determined based on further research

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